molecular formula C14H26N2O2 B13690997 6-Boc-decahydro-1H-pyrido[4,3-c]azepine

6-Boc-decahydro-1H-pyrido[4,3-c]azepine

Cat. No.: B13690997
M. Wt: 254.37 g/mol
InChI Key: KBSKHCHOZMCECQ-UHFFFAOYSA-N
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Description

6-Boc-decahydro-1H-pyrido[4,3-c]azepine is a bicyclic heterocyclic compound featuring a fused pyridine-azepine ring system. The tert-butoxycarbonyl (Boc) group at position 6 serves as a protective moiety for the secondary amine, enhancing stability and enabling selective functionalization during synthetic routes. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive azepine derivatives, which are often explored for their pharmacokinetic and receptor-binding properties .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[4,3-c]azepine-6-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-11-9-15-7-6-12(11)10-16/h11-12,15H,4-10H2,1-3H3

InChI Key

KBSKHCHOZMCECQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2CNCCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Boc-decahydro-1H-pyrido[4,3-c]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by Boc (tert-butoxycarbonyl) protection of the resulting amine . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Boc-decahydro-1H-pyrido[4,3-c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Boc-decahydro-1H-pyrido[4,3-c]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Boc-decahydro-1H-pyrido[4,3-c]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Key Observations:
  • Ring Fusion and Substitution: The pyrido[4,3-c]azepine system differs from pyrano[2,3-c]azepines in the heteroatom arrangement (N vs. O in the fused ring). This impacts electronic properties and bioavailability .
  • Protective Groups : The Boc group in the target compound contrasts with unprotected amines in pyrido[2,3-c]azepines, influencing solubility and reactivity .
  • Synthetic Flexibility: Pyrano[2,3-c]azepines are synthesized via Schmidt reactions or nitrene intermediates, while Boc-protected derivatives require milder Boc-anhydride conditions .

Pharmacological and Functional Comparisons

Binding Affinity and Selectivity
  • Tetrahydroindolo[2,3-c]quinolinones: Substitutions at positions 9–11 enhance binding to L-type calcium channels while retaining affinity for MT3/QR2 receptors. However, they show reduced DYRK1A inhibition compared to ambocarb .
  • Pyrido[2,3-c]azepines : Derivatives like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine exhibit potent Bcl-xL inhibition (IC₅₀ < 100 nM) and pro-apoptotic activity in cancer models, unlike the Boc-protected analog, which is primarily a synthetic intermediate .
Stability and Reactivity
  • The Boc group in 6-Boc-decahydro-1H-pyrido[4,3-c]azepine improves thermal and oxidative stability compared to unprotected analogs. However, acidic conditions (e.g., HCl) hydrolyze the Boc group, limiting its utility in low-pH environments .
  • Chromen[4,3-c]pyrazol-4-ones, while structurally distinct, share synthetic modularity with azepines, enabling rapid derivatization via hydrazine coupling .

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